molecular formula C24H27N3O6S2 B3645342 N~2~-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B3645342
M. Wt: 517.6 g/mol
InChI Key: NOVDLGPHZIEJKK-UHFFFAOYSA-N
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with a molecular formula of C24H26N2O4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds through reactions such as sulfonylation, amination, and glycinamide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylsulfonyl groups can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to remove sulfonyl groups, leading to the formation of simpler amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides and sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized aromatic compounds.

Scientific Research Applications

N~2~-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amine groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S2/c1-18-8-10-20(11-9-18)27(35(31,32)23-14-12-22(33-3)13-15-23)17-24(28)25-19-6-5-7-21(16-19)26(2)34(4,29)30/h5-16H,17H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVDLGPHZIEJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide
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N~2~-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide
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N~2~-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide
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N~2~-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide
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N~2~-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide
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N~2~-[(4-methoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide

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